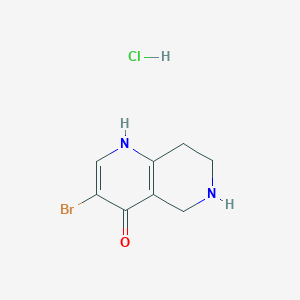

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride

Description

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-6-4-11-7-1-2-10-3-5(7)8(6)12;/h4,10H,1-3H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSZPYAIOJOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=C(C2=O)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138549-03-6 | |

| Record name | 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by crystallization and purification processes to obtain the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₁₀BrClN₂

- Molar Mass : 249.54 g/mol

- CAS No.: 1159010-96-4

- Appearance : Colorless to yellowish solid powder .

- Solubility: Soluble in water, ethanol, and chloroform .

- Melting Point : 200–202°C .

Synthesis :

Synthesized via reaction of 3-bromo-6,7,8,8a-tetrahydro-1,6-naphthyridine with hydrochloric acid, followed by purification and crystallization .

Structural and Functional Analogues

(a) 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Dihydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₂O

- Molar Mass : 223.10 g/mol .

- Key Differences :

- Lacks bromine substitution at position 3.

- Contains hydroxyl group at position 4, enhancing polarity and hydrogen-bonding capacity.

- Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors .

(b) 3-Bromo-5,6,7,8-tetrahydro-[1,6]naphthyridine Dihydrochloride

- Molecular Formula : C₈H₁₁BrCl₂N₂

- Molar Mass : 286.00 g/mol .

- Key Differences: Dihydrochloride salt form improves solubility in aqueous media compared to the monohydrochloride. Higher molecular weight due to additional chloride ion.

- Applications : Intermediate in peptide coupling reactions .

(c) 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Free Base)

- Molecular Formula : C₈H₉BrN₂

- CAS No.: 625100-00-7 .

- Key Differences: Lacks hydrochloride counterion, reducing solubility in polar solvents. Preferred for reactions requiring non-ionic conditions.

(d) Ethyl 7-Bromo-1,5-naphthyridine-3-carboxylate

- Molecular Formula : C₁₁H₉BrN₂O₂

- Key Differences :

Physicochemical Properties Comparison

Biological Activity

Chemical Identification

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 265.53 g/mol. It belongs to the naphthyridine family of compounds, which are known for their diverse biological activities. The compound has garnered attention for its potential therapeutic applications in various medical fields.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Anticancer Properties :

- Studies have indicated that naphthyridine derivatives can inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest. For instance, related naphthyridine compounds have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.03 to 15.03 µM depending on the specific derivative and cell type .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cell lines | , |

| Anti-inflammatory | Inhibition of NO production | |

| Neuroprotective | Potential modulation of neurotransmitters |

Notable Research Findings

- A study on similar compounds indicated that certain naphthyridine derivatives displayed significant cytotoxicity against human cancer cell lines such as HL60 (leukemia) and MCF-7 (breast cancer), with IC50 values as low as 0.91 µM .

- Another investigation highlighted the ability of naphthyridine derivatives to induce apoptosis in cancer cells through caspase activation and PARP cleavage mechanisms, which are crucial for programmed cell death .

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are critical. The compound's safety profile has not been extensively documented; however, related compounds have exhibited varying degrees of toxicity depending on their structure and dosage. Standard precautions should be taken when handling this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.